molecular formula C9H11NO2 B1315455 2-Methyl-3-(pyridin-4-YL)propanoic acid CAS No. 322725-47-3

2-Methyl-3-(pyridin-4-YL)propanoic acid

Cat. No. B1315455
Key on ui cas rn: 322725-47-3
M. Wt: 165.19 g/mol
InChI Key: YGULNNXYUJYOSY-UHFFFAOYSA-N
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Patent
US07098226B2

Procedure details

Next, 6 N hydrochloric acid (96.8 ml, 581 mmol) was added to diethyl 2-methyl-2-(4-pyridylmethyl)malonate (17.2 g, 64.6 mmol), and the mixture was refluxed overnight. The reaction mixture was allowed to stand, then washed with hexane (100 ml) to remove sodium hydride oil contained in diethyl 2-methyl-2-(4-pyridylmethyl)malonate, and concentrated under reduced pressure. The resulting crystals were filtered off with ethyl acetate to give 10.7 g (82%) of 2-methyl-3-(4-pyridyl)propionic acid as pale pink crystals.
Quantity
96.8 mL
Type
reactant
Reaction Step One
Name
diethyl 2-methyl-2-(4-pyridylmethyl)malonate
Quantity
17.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]([CH2:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)(C(OCC)=O)[C:4]([O:6]CC)=[O:5]>>[CH3:2][CH:3]([CH2:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
96.8 mL
Type
reactant
Smiles
Cl
Name
diethyl 2-methyl-2-(4-pyridylmethyl)malonate
Quantity
17.2 g
Type
reactant
Smiles
CC(C(=O)OCC)(C(=O)OCC)CC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with hexane (100 ml)
CUSTOM
Type
CUSTOM
Details
to remove sodium hydride oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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